REACTION_CXSMILES
|
O.O.C([O-])(=O)C.[Zn+2:7].C([O-])(=O)C.[CH2:12]([CH:16]([CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH3:28])[CH2:17][O:18][P:19](=[O:22])([OH:21])[OH:20])[CH2:13][CH2:14][CH3:15]>CO>[CH2:12]([CH:16]([CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH3:28])[CH2:17][O:18][P:19]([O-:22])([O-:21])=[O:20])[CH2:13][CH2:14][CH3:15].[Zn+2:7] |f:0.1.2.3.4,7.8|
|
Name
|
zinc acetate dihydrate
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
O.O.C(C)(=O)[O-].[Zn+2].C(C)(=O)[O-]
|
Name
|
mono(2-butyloctyl)phosphoric acid
|
Quantity
|
0.7 mol
|
Type
|
reactant
|
Smiles
|
C(CCC)C(COP(O)(O)=O)CCCCCC
|
Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C(CCC)C(COP(=O)([O-])[O-])CCCCCC.[Zn+2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |